2,5-Dibromobifenilo

Descripción general

Descripción

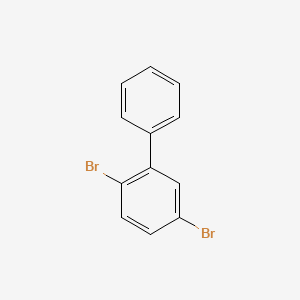

2,5-Dibromobiphenyl is a chemical compound with the molecular formula C12H8Br2 . It is a related compound of PBB 37 (P215150), a brominated biphenyl that can be used as a flame retardant and often incorporated into consumer products including appliances, electronics, and plastics .

Synthesis Analysis

The synthesis of 2,5-Dibromobiphenyl can be achieved from 1,4-DIBROMO-2-IODOBENZENE and Phenylboronic acid . The reaction system is reacted at 70° C to 90° C for 10 to 24 h and cooled to room temperature naturally. The reaction solution is filtered.Molecular Structure Analysis

The molecular structure of 2,5-Dibromobiphenyl is represented by the formula C12H8Br2 . The molecular weight of the compound is 312.000 .Physical and Chemical Properties Analysis

2,5-Dibromobiphenyl has a molecular weight of 312.000 . It has a predicted density of 1.667±0.06 g/cm3 . The melting point is 40-42 °C and the boiling point is 209 °C (Press: 15 Torr) .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Carbazol

2,5-Dibromobifenilo: se utiliza en la síntesis de carbazol polisustituido, un compuesto heterocíclico orgánico que contiene nitrógeno . El carbazol y sus derivados son significativos debido a su aplicación en productos naturales, productos farmacéuticos, colorantes y materiales fotoeléctricos . La acoplamiento cruzado catalizado por Cu(I) con aminas primarias es un método notable para sintetizar estos compuestos, ofreciendo una estrategia rentable utilizando catalizadores de cobre .

Investigación Farmacéutica

This compound: es un bloque de construcción en la síntesis de varias moléculas bioactivas. Sus derivados se han estudiado por sus actividades antifúngicas, antitumorales e intercalantes de ADN, que son valiosas en el desarrollo de nuevos medicamentos .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dibromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Mode of Action

2,5-Dibromobiphenyl, as a ligand, activates the AhR. This activation initiates the transcriptional upregulation of a number of genes, affecting biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .

Pharmacokinetics

Given its structure and properties, it is likely to have low water solubility , which may impact its bioavailability.

Result of Action

The activation of AhR by 2,5-Dibromobiphenyl leads to the transcriptional upregulation of various genes. This can result in changes in cell cycle regulation, morphogenesis, and oxidative stress response, among other cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromobiphenyl. For instance, its use as a flame retardant in products like computer monitors, televisions, textiles, and plastic foams can lead to its release into the environment . Due to its toxicity and persistence, the use of polybrominated biphenyls (pbbs), including 2,5-dibromobiphenyl, is banned or restricted in most areas .

Análisis Bioquímico

Biochemical Properties

2,5-Dibromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . The interaction of 2,5-Dibromobiphenyl with AhR leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These interactions are crucial for the compound’s biochemical and toxic effects.

Cellular Effects

2,5-Dibromobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with the AhR, leading to changes in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes alterations in the expression of enzymes involved in xenobiotic metabolism, which can affect the overall metabolic state of the cell . Additionally, exposure to 2,5-Dibromobiphenyl may cause weight loss, skin disorders, and effects on the liver, kidneys, and thyroid gland .

Molecular Mechanism

This binding activates the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 . The activation of these genes leads to the production of enzymes that metabolize and detoxify various xenobiotic compounds, including 2,5-Dibromobiphenyl itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dibromobiphenyl can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2,5-Dibromobiphenyl can persist in the environment and within biological systems, leading to prolonged exposure and potential accumulation . Long-term effects observed in in vitro and in vivo studies include alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2,5-Dibromobiphenyl vary with different dosages in animal models. At lower doses, the compound may induce the expression of detoxifying enzymes without causing significant toxicity . At higher doses, 2,5-Dibromobiphenyl can cause toxic effects, including liver damage, weight loss, and immune system suppression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

2,5-Dibromobiphenyl is involved in metabolic pathways that include its interaction with enzymes such as CYP1A1 . These enzymes catalyze the oxidation of 2,5-Dibromobiphenyl, leading to the formation of metabolites that can be further processed and excreted . The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, 2,5-Dibromobiphenyl is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation in specific tissues, such as the liver and adipose tissue . The distribution of 2,5-Dibromobiphenyl within the body is crucial for understanding its overall impact on health and toxicity .

Subcellular Localization

The subcellular localization of 2,5-Dibromobiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, with significant implications for its biochemical and toxic effects . Understanding the subcellular distribution of 2,5-Dibromobiphenyl is essential for elucidating its mechanism of action and potential health risks .

Propiedades

IUPAC Name |

1,4-dibromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQCPXUMZCNOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074763 | |

| Record name | PBB 009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57422-77-2 | |

| Record name | 2,5-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057422772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO0GQ8PV7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,5-Dibromobiphenyl in the synthesis of materials for LED applications?

A1: 2,5-Dibromobiphenyl serves as a key starting material in the synthesis of phenyl-substituted bisstyrenebenzene (PBSB) []. The bromine atoms act as leaving groups in a Palladium-catalyzed coupling reaction with styrene, leading to the formation of the desired PBSB molecule. This molecule exhibits blue fluorescence and improved solubility compared to its unsubstituted counterpart, making it promising for incorporation into LED devices.

Q2: How does the structure of PBSB, derived from 2,5-Dibromobiphenyl, influence its blending behavior with polymers?

A2: The lateral phenyl substituent introduced via 2,5-Dibromobiphenyl in PBSB plays a crucial role in enhancing its solubility []. This enhanced solubility allows PBSB to form homogenous blends with polymers like polystyrene and polycarbonate over a wider concentration range compared to unsubstituted bisstyrenebenzene. This miscibility is crucial for creating stable and uniform films for LED applications, as confirmed by techniques like differential scanning calorimetry (DSC) and scanning electron microscopy (SEM) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-](/img/structure/B1580942.png)